molecular formula C17H19F3N2O2 B12114650 Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12114650
M. Wt: 340.34 g/mol
InChI Key: GGIVZZRLRSAEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a quinoline core substituted with diethylamino and trifluoromethyl groups, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate, typically involves multi-step reactions. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core . The specific conditions for introducing the diethylamino and trifluoromethyl groups involve further substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the diethylamino and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
  • 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H19F3N2O2

Molecular Weight

340.34 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C17H19F3N2O2/c1-4-22(5-2)15-12-9-11(17(18,19)20)7-8-14(12)21-10-13(15)16(23)24-6-3/h7-10H,4-6H2,1-3H3

InChI Key

GGIVZZRLRSAEAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)C(F)(F)F

Origin of Product

United States

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